molecular formula C20H29N3O4 B5519167 3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5519167
M. Wt: 375.5 g/mol
InChI Key: BBESYKFKHWLXMT-UHFFFAOYSA-N
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Description

3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C20H29N3O4 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.21580641 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Structural Analysis

Research has delved into the synthetic methodologies of diazaspirodecanone derivatives and their structural elucidation. For instance, the study on the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives showcased the cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives, leading to pyrazolecarbohydrazide derivatives upon reaction with hydrazine hydrate (Farag, Elkholy, & Ali, 2008). Another study focused on the synthesis and crystal structure of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, revealing its molecular structure through single-crystal X-ray diffraction (Wang et al., 2011).

Biological Activities and Applications

Significant efforts have been made to explore the biological activities of derivatives structurally related to the compound . A notable study synthesized 1-thia-4-azaspiro[4.5]decan-3-one derivatives and evaluated their anti-coronavirus activity, identifying compounds with significant inhibition against human coronavirus replication (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019). Another research project designed diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents, demonstrating their potential in antifungal drug development (Ji et al., 2021).

Chemical Properties and Conformational Studies

Studies have also focused on the chemical properties and conformational analysis of spiro compounds. One investigation into the assignment of the relative configuration of spiro[4.5]decanes via NMR highlighted the importance of stereochemistry in the structural characterization of such compounds (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

Properties

IUPAC Name

3-methyl-8-[5-[(4-methylpiperidin-1-yl)methyl]furan-2-carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c1-15-5-9-22(10-6-15)13-16-3-4-17(26-16)18(24)23-11-7-20(8-12-23)14-21(2)19(25)27-20/h3-4,15H,5-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBESYKFKHWLXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(O2)C(=O)N3CCC4(CC3)CN(C(=O)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.